molecular formula C24H24N2O3 B15018294 4-(benzyloxy)-N'-[(E)-(4-propoxyphenyl)methylidene]benzohydrazide

4-(benzyloxy)-N'-[(E)-(4-propoxyphenyl)methylidene]benzohydrazide

Cat. No.: B15018294
M. Wt: 388.5 g/mol
InChI Key: WVHQQAXKGVZPCK-KOEQRZSOSA-N
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Description

4-(benzyloxy)-N’-[(E)-(4-propoxyphenyl)methylidene]benzohydrazide is a complex organic compound that belongs to the class of hydrazides It is characterized by the presence of a benzyloxy group and a propoxyphenyl group linked through a hydrazide bond

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(benzyloxy)-N’-[(E)-(4-propoxyphenyl)methylidene]benzohydrazide typically involves the condensation reaction between 4-(benzyloxy)benzohydrazide and 4-propoxybenzaldehyde. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is heated to facilitate the formation of the hydrazone linkage, and the product is then purified through recrystallization or chromatography.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade solvents, and employing large-scale purification techniques such as distillation or large-scale chromatography.

Chemical Reactions Analysis

Types of Reactions

4-(benzyloxy)-N’-[(E)-(4-propoxyphenyl)methylidene]benzohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the hydrazone linkage back to the corresponding hydrazide and aldehyde.

    Substitution: The benzyloxy and propoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Substitution reactions may involve reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzyloxybenzaldehyde derivatives, while reduction could regenerate the original hydrazide and aldehyde components.

Scientific Research Applications

4-(benzyloxy)-N’-[(E)-(4-propoxyphenyl)methylidene]benzohydrazide has several scientific research applications, including:

    Chemistry: Used as a precursor or intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in drug development and medicinal chemistry.

    Industry: Utilized in the development of new materials or as a component in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of 4-(benzyloxy)-N’-[(E)-(4-propoxyphenyl)methylidene]benzohydrazide involves its interaction with specific molecular targets. The hydrazone linkage allows the compound to form stable complexes with metal ions or other biomolecules, potentially affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 4-(benzyloxy)benzohydrazide
  • 4-propoxybenzaldehyde
  • 4-(benzyloxy)-N’-[(E)-(4-methoxyphenyl)methylidene]benzohydrazide

Uniqueness

4-(benzyloxy)-N’-[(E)-(4-propoxyphenyl)methylidene]benzohydrazide is unique due to the combination of its benzyloxy and propoxyphenyl groups, which confer specific chemical properties and potential biological activities. This uniqueness makes it a valuable compound for various research applications, distinguishing it from other similar hydrazides and aldehydes.

Properties

Molecular Formula

C24H24N2O3

Molecular Weight

388.5 g/mol

IUPAC Name

4-phenylmethoxy-N-[(E)-(4-propoxyphenyl)methylideneamino]benzamide

InChI

InChI=1S/C24H24N2O3/c1-2-16-28-22-12-8-19(9-13-22)17-25-26-24(27)21-10-14-23(15-11-21)29-18-20-6-4-3-5-7-20/h3-15,17H,2,16,18H2,1H3,(H,26,27)/b25-17+

InChI Key

WVHQQAXKGVZPCK-KOEQRZSOSA-N

Isomeric SMILES

CCCOC1=CC=C(C=C1)/C=N/NC(=O)C2=CC=C(C=C2)OCC3=CC=CC=C3

Canonical SMILES

CCCOC1=CC=C(C=C1)C=NNC(=O)C2=CC=C(C=C2)OCC3=CC=CC=C3

Origin of Product

United States

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